molecular formula C18H18BrClO B8635507 4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene

4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene

Cat. No.: B8635507
M. Wt: 365.7 g/mol
InChI Key: MIUXGFMTWDZIPX-UHFFFAOYSA-N
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Description

4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (bromine and chlorine in this case) attached to an aromatic benzene ring. The compound also features a cyclopentyloxy group and a benzyl group, which can influence its chemical properties and reactivity.

Properties

Molecular Formula

C18H18BrClO

Molecular Weight

365.7 g/mol

IUPAC Name

4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene

InChI

InChI=1S/C18H18BrClO/c19-15-7-10-18(20)14(12-15)11-13-5-8-17(9-6-13)21-16-3-1-2-4-16/h5-10,12,16H,1-4,11H2

InChI Key

MIUXGFMTWDZIPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene typically involves multiple steps, including halogenation, etherification, and benzylation reactions. A possible synthetic route could be:

    Halogenation: Starting with a benzene derivative, bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of halogen atoms and the cyclopentyloxy group can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene
  • 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene
  • 4-Bromo-1-chloro-2-(4-propoxy-benzyl)-benzene

Uniqueness

4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other alkoxy groups. This can influence its reactivity, stability, and interactions with other molecules.

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